3-Methoxy-4-(propanoylamino)benzoic acid

Description

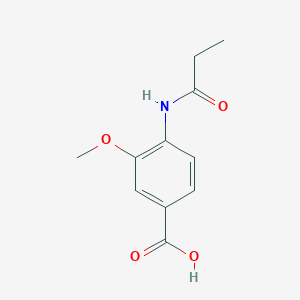

3-Methoxy-4-(propanoylamino)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a propanoylamino (-NHCOC₂H₅) substituent at the 4-position of the aromatic ring. This structural motif confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science.

Properties

IUPAC Name |

3-methoxy-4-(propanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-10(13)12-8-5-4-7(11(14)15)6-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNVPSXASNVTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

3-Methoxy-4-(trifluoromethyl)benzoic acid (C₉H₇F₃O₃)

- Substituents: Trifluoromethyl (-CF₃) at 4-position.

- Properties: High thermal stability (m.p. 209–211°C) due to the electron-withdrawing -CF₃ group, which enhances crystallinity .

- Applications: Used in agrochemical and pharmaceutical synthesis for its robust stability.

4-Benzyloxy-3-methoxybenzoic acid (C₁₅H₁₄O₄) Substituents: Benzyloxy (-OBn) at 4-position. Applications: Intermediate in organic synthesis, particularly for protecting group strategies.

3-Methoxy-4-(pivaloyloxy)benzoic acid (C₁₃H₁₆O₅) Substituents: Pivaloyloxy (-OCOC(CH₃)₃) at 4-position.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated using standard atomic weights.

Research Findings and Trends

- Electron-Withdrawing Groups : The -CF₃ group in 3-methoxy-4-(trifluoromethyl)benzoic acid enhances thermal stability, making it valuable in high-temperature reactions .

- Hydrophilic Modifications: Glucosylation (e.g., in 3-(2-glucosyloxy-4-methoxyphenyl)propanoic acid) improves bioavailability and target specificity in antifungal applications .

- Steric Effects : Bulky substituents like pivaloyloxy may reduce metabolic degradation, extending half-life in prodrug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.